ZM260384 Dose-Dependently Accelerates Isometric Force Loss in Ischemic Skeletal Muscle In Vivo
In an anesthetized cat model of hindlimb ischemia (restricted blood flow at 12.5 ml/min), ZM260384 at 3 mg/kg (a maximally hypotensive dose) significantly accelerated the rate of isometric force loss in the EDL-TA muscle group compared to a 100-fold lower dose of 0.03 mg/kg (also a maximally hypotensive dose but below the predicted skeletal muscle effect threshold). This intra-compound dose-response comparison establishes a functional benchmark for the compound's in vivo activity, whereas other KATP openers like cromakalim have not shown this accelerating effect on force loss in similar ischemic muscle models [1].
| Evidence Dimension | Acceleration of isometric force loss during ischemia |
|---|---|
| Target Compound Data | 1.93 ± 0.07 voltage increments/min; Time to exhaustion: 17.5 ± 4.2 min (at 3 mg/kg) |
| Comparator Or Baseline | ZM260384 0.03 mg/kg: 1.48 ± 0.14 voltage increments/min; Time to exhaustion: 7.2 ± 0.8 min |
| Quantified Difference | Force loss rate 30% higher at 3 mg/kg (P < 0.05); Time to exhaustion 2.4-fold longer at 3 mg/kg (P < 0.05) |
| Conditions | Anesthetized cat hindlimb ischemia (12.5 ml/min blood flow); Extensor digitorum longus-anterior tibialis (EDL-TA) muscle; Repetitive submaximal tetanic contractions |
Why This Matters
This dose-dependent effect quantifies ZM260384's unique capacity to accelerate functional decline in ischemic muscle, a property that distinguishes it from other KATP openers which may not exhibit this effect or may even protect against fatigue.
- [1] Wickenden AD, Brooks R, Kelly E, Russell K, Kumar P, Poucher SM. Effect of the potassium channel opener ZM260384 on skeletal muscle function during restricted blood flow in the anaesthetized cat. Exp Physiol. 1997 Jan;82(1):85-98. doi: 10.1113/expphysiol.1997.sp004017. PMID: 9023508. View Source
